molecular formula C8H11NO3 B1459366 L-Alanine, N-(1-oxo-4-pentyn-1-yl)- CAS No. 1651197-25-9

L-Alanine, N-(1-oxo-4-pentyn-1-yl)-

Cat. No.: B1459366
CAS No.: 1651197-25-9
M. Wt: 169.18 g/mol
InChI Key: AGFQEXGJTXHOET-LURJTMIESA-N
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Description

L-Alanine, N-(1-oxo-4-pentyn-1-yl)- is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-(pent-4-ynoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h1,6H,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFQEXGJTXHOET-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Alanine, N-(1-oxo-4-pentyn-1-yl)- is a compound that integrates the amino acid L-alanine with a unique alkyne functional group. This structural combination is believed to enhance its biological activity and reactivity, making it a subject of interest in biochemical and pharmacological research. This article aims to explore the biological activity of this compound, including its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

L-Alanine, N-(1-oxo-4-pentyn-1-yl)- exhibits a molecular structure characterized by the presence of an alkyne moiety, which contributes to its unique chemical reactivity. The compound can be synthesized through various methods, which may influence its biological properties.

Property Description
Molecular Formula C₉H₁₃NO₂
Molecular Weight 169.21 g/mol
Functional Groups Amino group, carbonyl group, alkyne
Solubility Soluble in organic solvents; limited solubility in water

Biological Activity

The biological activity of L-Alanine, N-(1-oxo-4-pentyn-1-yl)- is primarily attributed to its interactions with various biological systems. The following sections summarize key findings related to its activity.

1. Enzyme Inhibition

Research indicates that compounds similar to L-Alanine, N-(1-oxo-4-pentyn-1-yl)- may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that structural modifications can significantly impact their inhibitory potency against histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer biology .

3. Transport Mechanisms

The interaction of amino acids with transport systems is critical for their biological function. For example, L-alanine has been shown to affect the transport of excitatory amino acids (EAAs) through specific transporters in the central nervous system (CNS) . Understanding these transport mechanisms could provide insights into the potential effects of L-Alanine, N-(1-oxo-4-pentyn-1-yl)- on neurophysiology.

Case Studies

Several studies have investigated the biological implications of compounds structurally related to L-Alanine, N-(1-oxo-4-pentyn-1-yl)-:

Study 1: HDAC Inhibition

A study on azumamides demonstrated their selective inhibition of HDAC isoforms, highlighting how structural variations influence biological activity. The findings suggest that compounds with similar frameworks may also exhibit selective inhibition profiles .

Study 2: Neurotoxicity Assessment

Research on L-BOAA revealed its neurotoxic effects mediated through excitatory pathways. Although not directly linked to L-Alanine derivatives, these findings underline the potential risks associated with amino acid analogs that alter neurotransmitter dynamics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds related to L-Alanine, N-(1-oxo-4-pentyn-1-yl)- exhibit significant anticancer activities. In vitro evaluations reveal that these compounds can induce apoptosis in cancer cell lines by modulating pro-apoptotic and anti-apoptotic markers. For instance, compounds with similar structures have shown IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa, indicating their potential as therapeutic agents in oncology .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of L-Alanine, N-(1-oxo-4-pentyn-1-yl)- may possess antitubercular activity, with some showing IC50 values as low as 2.32 μM against Mycobacterium tuberculosis. Furthermore, the broad-spectrum activity of similar compounds against various bacterial strains highlights their potential in treating infections .

Materials Science

Synthesis of Functional Materials
L-Alanine derivatives can serve as building blocks in the synthesis of novel materials with specific properties such as enhanced conductivity or fluorescence. The incorporation of functional groups into the molecular structure allows for the design of materials tailored for electronic applications or photonic devices .

Biological Studies

Mechanistic Studies
In biological research, L-Alanine, N-(1-oxo-4-pentyn-1-yl)- can be utilized to study cellular mechanisms and pathways. Its ability to interact with biomolecules makes it a valuable tool for understanding complex biological processes and the development of probes for imaging techniques .

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHCT-150.08 - 0.20
AnticancerHeLa0.10 - 0.20
AntitubercularMycobacterium tuberculosis2.32
AntimicrobialVarious bacterial strains<10

Case Studies

Several case studies have demonstrated the efficacy of L-Alanine derivatives:

Study on Anticancer Properties
Research has shown that L-Alanine derivatives can significantly inhibit cancer cell growth through apoptosis induction mechanisms. For example, a study focusing on the HeLa cell line illustrated how specific structural modifications enhanced anticancer activity .

Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of L-Alanine derivatives against various pathogens, providing evidence for their potential use in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.